6-bromo-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline - 312734-04-6

6-bromo-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline

Catalog Number: EVT-1371255
CAS Number: 312734-04-6
Molecular Formula: C30H22BrN5O3
Molecular Weight: 580.4g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one

  • Compound Description: This compound serves as a crucial intermediate in synthesizing various biologically active compounds, notably those with potential anti-cancer properties. []
  • Relevance: While not directly structurally similar, this compound represents a key building block in medicinal chemistry for creating diverse heterocyclic compounds, much like 6-bromo-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline. Its presence highlights the significance of heterocyclic synthesis in drug discovery. []

1-(4-Methoxyphenyl)-6-(4-(2-methyl-1-(2-oxopiperidin-1-yl)propan-2-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

  • Compound Description: This is one example of a 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one derivative that exhibits potential anti-cancer activity. []
  • Relevance: Though not directly comparable in structure to 6-bromo-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline, it belongs to the same broad class of heterocyclic compounds with biological activity, emphasizing the importance of such structures in pharmaceutical research. []

6-(4-(1-Aminocyclopropyl)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

  • Compound Description: Similar to the previous compound, this molecule is another derivative of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one and demonstrates promising anti-cancer properties. []
  • Relevance: Although structurally distinct from 6-bromo-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline, it belongs to the same class of biologically active heterocyclic compounds, highlighting the versatility of these structures in drug development. []

1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

  • Compound Description: As a derivative of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, this compound shows potential as an anti-cancer agent. []
  • Relevance: While not structurally identical to 6-bromo-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline, it shares the common theme of being a biologically active heterocyclic compound, emphasizing the significance of this structural class in medicinal chemistry. []

1-Cyclopentyl-3-ethyl-6-(4-methoxyphenyl)-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one

  • Compound Description: Belonging to the group of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one derivatives, this compound displays potential anti-cancer properties. []
  • Relevance: This compound, although structurally distinct from 6-bromo-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline, further underscores the relevance of heterocyclic compounds, particularly those derived from 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, as valuable scaffolds in medicinal chemistry. []

6-(4-(Aminomethyl)phenyl)-3-(4-methoxyphenyl)-1-(trifluoromethyl)-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one

  • Compound Description: This compound, a derivative of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, exhibits promising anti-cancer activity. []
  • Relevance: While not a direct structural analog of 6-bromo-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline, it emphasizes the versatility of the 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one scaffold in generating diverse heterocyclic compounds with potential therapeutic applications. []

MF498 [N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide]

  • Compound Description: MF498 is a selective antagonist for the E prostanoid receptor 4 (EP4), showing efficacy in reducing inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis. []
  • Relevance: While not structurally identical to 6-bromo-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline, both compounds demonstrate the importance of targeting specific biological pathways for therapeutic development, with MF498 focusing on the EP4 receptor and the target compound potentially interacting with other targets. []

MF266-1 [1-(5-{3-[2-(Benzyloxy)-5-chlorophenyl]-2-thienyl}pyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol]

  • Compound Description: MF266-1 acts as an antagonist for the E prostanoid receptor 1 (EP1). []
  • Relevance: Although structurally different from 6-bromo-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline, MF266-1's role in targeting the EP1 receptor underscores the significance of understanding receptor subtype selectivity in drug discovery, as different EP receptor antagonists may have varying effects on inflammatory diseases. []

MF266-3 [(2E)-N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-3-[5-chloro-2-(2-naphthylmethyl)phenyl]acrylamide]

  • Compound Description: MF266-3 functions as an antagonist for the E prostanoid receptor 3 (EP3). []
  • Relevance: While structurally distinct from 6-bromo-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline, MF266-3's activity as an EP3 antagonist highlights the complexities of prostaglandin signaling and its involvement in inflammation. The varying effects of EP receptor antagonists suggest potential for targeted therapies based on specific receptor subtypes. []

MF-tricyclic [3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2-(5H)-furanone]

  • Compound Description: MF-tricyclic is a selective cyclooxygenase 2 (COX-2) inhibitor, exhibiting anti-inflammatory effects. []
  • Relevance: Although structurally dissimilar to 6-bromo-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline, MF-tricyclic's action as a COX-2 inhibitor, compared to the EP4 antagonism of MF498, illustrates different approaches to modulate inflammatory pathways. This comparison highlights the potential for developing drugs targeting various points within these intricate biological cascades. []
  • Compound Description: Diclofenac is a well-established nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. []
  • Relevance: While not structurally similar to 6-bromo-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline, diclofenac's effectiveness in pain relief, similar to the EP4 antagonist MF498, suggests that both compounds may share common downstream targets or mechanisms in mediating analgesic effects, despite acting on different initial targets. []

MF63 [2-(6-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)isophthalonitrile]

  • Compound Description: MF63 acts as a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), playing a role in prostaglandin biosynthesis. []
  • Relevance: Although structurally distinct from 6-bromo-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline, MF63's involvement in prostaglandin synthesis, alongside the EP4 antagonism of MF498, highlights the importance of understanding the entire prostaglandin pathway in inflammatory diseases. Targeting different steps in this pathway, such as synthesis or receptor activation, presents opportunities for developing novel therapeutics. []

4-[1-(2-Dodecyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl 2-bromo-2-methylpropanoate (IN)

  • Compound Description: IN functions as an electron acceptor (A) and an atom-transfer radical polymerization (ATRP) initiator. []
  • Relevance: This compound is structurally related to 6-bromo-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline due to the shared presence of the pyrazoline ring system and various substituted phenyl rings. The presence of the nitrophenyl group in both compounds also suggests potential similarities in electronic properties. []

2-(9H-Carbazole-9-yl)-ethyl methacrylate (MCz)

  • Compound Description: MCz acts as an electron donor (D) and a monomer in the creation of polymer systems. []
  • Relevance: This compound, when used in conjunction with IN, forms polymeric films that exhibit memory characteristics, demonstrating the potential of incorporating specific molecular units to impart desired material properties. While not directly comparable in structure to 6-bromo-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline, this research highlights the broader impact of molecular design and material science in various applications. []

Properties

CAS Number

312734-04-6

Product Name

6-bromo-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline

IUPAC Name

6-bromo-2-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline

Molecular Formula

C30H22BrN5O3

Molecular Weight

580.4g/mol

InChI

InChI=1S/C30H22BrN5O3/c1-39-24-13-10-19(11-14-24)27-18-28(21-8-5-9-23(16-21)36(37)38)35(34-27)30-32-26-15-12-22(31)17-25(26)29(33-30)20-6-3-2-4-7-20/h2-17,28H,18H2,1H3

InChI Key

DOCMJCAFVPGMOB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=NC5=C(C=C(C=C5)Br)C(=N4)C6=CC=CC=C6

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=NC5=C(C=C(C=C5)Br)C(=N4)C6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.